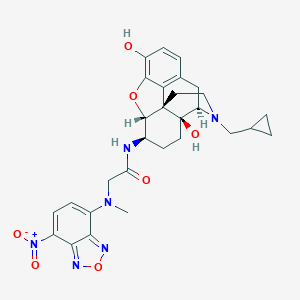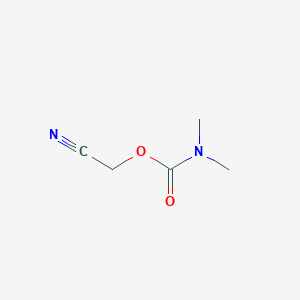
cyanomethyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl N,N-dimethylcarbamate (CDMC) is a chemical compound that belongs to the family of carbamates. It is a colorless to light yellow liquid that is commonly used as a pesticide and insecticide. CDMC has been found to be effective against a wide range of pests, including mites, thrips, aphids, and whiteflies. In
Wirkmechanismus
Cyanomethyl N,N-dimethylcarbamate exerts its insecticidal and pesticidal effects by inhibiting the activity of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for nerve function. By inhibiting the activity of acetylcholinesterase, cyanomethyl N,N-dimethylcarbamate causes the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and eventual paralysis of the pests.
Biochemische Und Physiologische Effekte
Cyanomethyl N,N-dimethylcarbamate has been found to have a wide range of biochemical and physiological effects on biological systems. It has been shown to modulate the production of cytokines and chemokines, which are essential for the immune response. cyanomethyl N,N-dimethylcarbamate has also been found to induce oxidative stress and DNA damage in cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyanomethyl N,N-dimethylcarbamate in lab experiments is its high potency and specificity for acetylcholinesterase. This allows for precise and accurate measurements of enzyme activity. However, cyanomethyl N,N-dimethylcarbamate has also been found to have toxic effects on some biological systems, which can limit its use in certain experiments. Additionally, the use of cyanomethyl N,N-dimethylcarbamate as a pesticide and insecticide raises concerns about its environmental impact and potential health hazards.
Zukünftige Richtungen
There are several future directions for the study of cyanomethyl N,N-dimethylcarbamate and its effects on biological systems. One area of research is the development of new and more effective insecticides and pesticides based on the structure and mechanism of cyanomethyl N,N-dimethylcarbamate. Another area of research is the study of the long-term effects of cyanomethyl N,N-dimethylcarbamate exposure on human health and the environment. Additionally, the use of cyanomethyl N,N-dimethylcarbamate as a tool to study the effects of carbamates on biological systems can lead to a better understanding of the mechanisms of action of these compounds and their potential therapeutic applications.
Synthesemethoden
The synthesis of cyanomethyl N,N-dimethylcarbamate involves the reaction of cyanogen chloride and N,N-dimethylcarbamate in the presence of a base. The reaction produces cyanomethyl N,N-dimethylcarbamate as a colorless to light yellow liquid. The purity of cyanomethyl N,N-dimethylcarbamate can be improved through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyanomethyl N,N-dimethylcarbamate has been widely used in scientific research as a tool to study the effects of carbamates on biological systems. It has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that is essential for nerve function. cyanomethyl N,N-dimethylcarbamate has also been used to study the effects of carbamates on the immune system, as it has been found to modulate the production of cytokines and chemokines.
Eigenschaften
CAS-Nummer |
153648-59-0 |
|---|---|
Produktname |
cyanomethyl N,N-dimethylcarbamate |
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
cyanomethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 |
InChI-Schlüssel |
DNGSJAVLBDTSLA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC#N |
Kanonische SMILES |
CN(C)C(=O)OCC#N |
Synonyme |
Carbamic acid, dimethyl-, cyanomethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



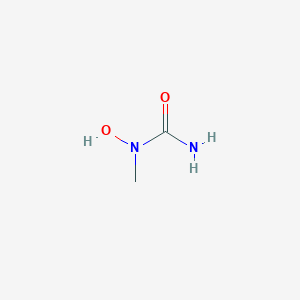
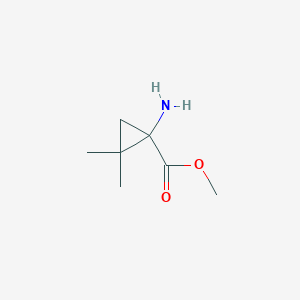
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
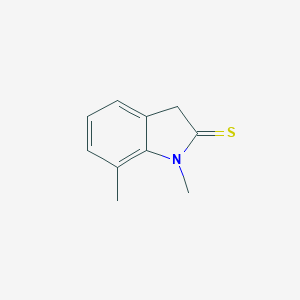
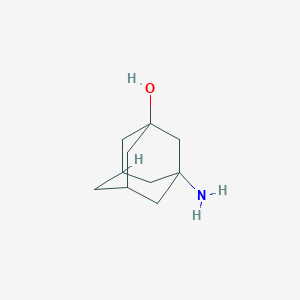
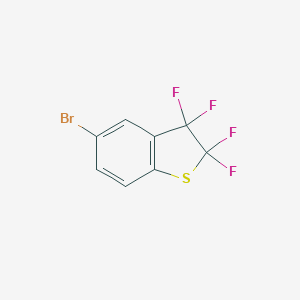
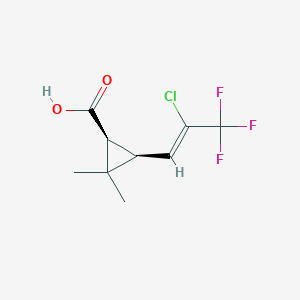
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
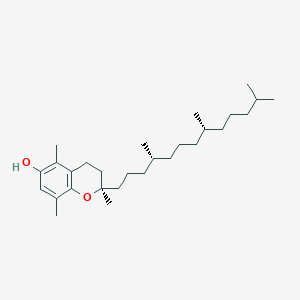
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
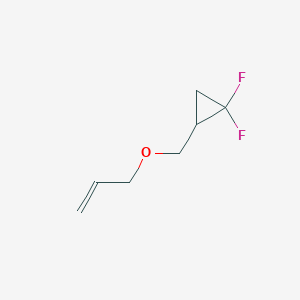
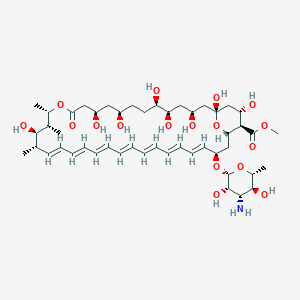
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
